molecular formula C10H9NO2 B1296499 2-Methylisoquinoline-1,3(2H,4H)-dione CAS No. 4494-53-5

2-Methylisoquinoline-1,3(2H,4H)-dione

Cat. No. B1296499
CAS RN: 4494-53-5
M. Wt: 175.18 g/mol
InChI Key: JNMUQWIITYQZSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as dihydroisoquinolin-1(2H)-ones, has been achieved through cascade alkylarylation of substituted N-allylbenzamides . This process involves a sequence of alkylation and intramolecular cyclization .


Chemical Reactions Analysis

Specific chemical reactions involving “2-Methylisoquinoline-1,3(2H,4H)-dione” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylisoquinoline-1,3(2H,4H)-dione” are not explicitly provided in the search results .

Scientific Research Applications

  • Medicinal Chemistry

    • Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
    • The methods of application or experimental procedures involve the synthesis of THIQ derivatives, with yields ranging from 85–97% .
    • The outcomes of these studies have shown that THIQ based natural and synthetic compounds exert diverse biological activities, making them a promising area of research in medicinal chemistry .
  • Organic Chemistry

    • An oxidative reaction for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones with N-allylbenzamide derivatives as starting materials has been developed .
    • The radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization .
    • The substituent on the C–C double bond was found to play a key role for the progress of the reaction to give the expected products with good chemical yields .
    • Additionally, N-methacryloylbenzamides were also suitable substrates for the current reaction and provided the alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yield .
  • Synthetic Strategies in Organic Chemistry
    • The synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles has been reported .
    • The synthetic strategies involve the use of malononitrile and other reagents under solvent-free conditions .
    • Almost 10 THIQ derivatives were synthesized with yields ranging from 85–97% .
    • These synthetic strategies provide an efficient method for constructing the core scaffold of THIQ analogs .
  • Green and Sustainable Chemistry
    • An oxidative reaction for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones with N-allylbenzamide derivatives as starting materials has been developed .
    • The radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization .
    • The substituent on the C–C double bond was found to play a key role for the progress of the reaction to give the expected products with good chemical yields .
    • Additionally, N-methacryloylbenzamides were also suitable substrates for the current reaction and provided the alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yield .

Safety And Hazards

Specific safety and hazard information for “2-Methylisoquinoline-1,3(2H,4H)-dione” is not provided in the search results .

Future Directions

A future direction in the field of chemistry involving compounds like “2-Methylisoquinoline-1,3(2H,4H)-dione” could be the development of novel visible-light promoted synthetic methods in water, which aligns with the principles of green chemistry . Another direction could be the exploration of the direct and selective functionalization of an unactivated sp3 C–H bond .

properties

IUPAC Name

2-methyl-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUQWIITYQZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325195
Record name 2-Methylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoquinoline-1,3(2H,4H)-dione

CAS RN

4494-53-5
Record name 4494-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.28 g (11.8 mmol) of N-methyl-(2-carboxybenzeneacetamide and 24 ml of 1,2-dichlorobenzene is refluxed for 1 h and evaporated to dryness. The residue is recrystallized from EtOAc-hexane to give an off-white solid, 1.55 g (75%), mp 113-115° C.; MS (ES+) m/z 176.1 (M+H)+1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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